N-(5-bromoquinolin-8-yl)-4-[(2-chlorophenoxy)methyl]benzamide
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Overview
Description
N-(5-bromoquinolin-8-yl)-4-[(2-chlorophenoxy)methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline ring substituted with a bromine atom at the 5-position and a benzamide moiety linked through a chlorophenoxy methyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromoquinolin-8-yl)-4-[(2-chlorophenoxy)methyl]benzamide typically involves multiple steps, starting with the preparation of the quinoline ring system One common method involves the bromination of quinoline to introduce the bromine atom at the 5-position This is followed by the formation of the benzamide moiety through an amide coupling reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance reaction efficiency and yield. The use of automated systems for reaction monitoring and control can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromoquinolin-8-yl)-4-[(2-chlorophenoxy)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the benzamide moiety.
Substitution: The bromine atom on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced benzamide compounds, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-bromoquinolin-8-yl)-4-[(2-chlorophenoxy)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(5-bromoquinolin-8-yl)-4-[(2-chlorophenoxy)methyl]benzamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the bromine and chlorophenoxy methyl groups, resulting in different chemical properties and biological activities.
N-(5-bromoquinolin-8-yl)benzamide: Similar structure but without the chlorophenoxy methyl group, leading to variations in reactivity and applications.
N-(5-bromoquinolin-8-yl)-3-[(2,5-dichlorophenoxy)methyl]benzamide:
Uniqueness
N-(5-bromoquinolin-8-yl)-4-[(2-chlorophenoxy)methyl]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and chlorophenoxy methyl groups enhances its versatility in various chemical reactions and expands its range of applications in scientific research.
Properties
Molecular Formula |
C23H16BrClN2O2 |
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Molecular Weight |
467.7 g/mol |
IUPAC Name |
N-(5-bromoquinolin-8-yl)-4-[(2-chlorophenoxy)methyl]benzamide |
InChI |
InChI=1S/C23H16BrClN2O2/c24-18-11-12-20(22-17(18)4-3-13-26-22)27-23(28)16-9-7-15(8-10-16)14-29-21-6-2-1-5-19(21)25/h1-13H,14H2,(H,27,28) |
InChI Key |
OCFAQBYSEILNEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4)Cl |
Origin of Product |
United States |
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